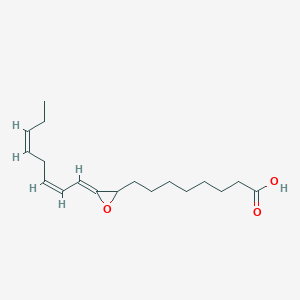
9,10-Epoxyoctadecatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-EOT is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
Plant Defense Mechanisms
9,10-Epoxyoctadecatrienoic acid is involved in plant defense responses, particularly against biotic stresses such as pathogen attacks. Research indicates that it acts as a signaling molecule that can induce systemic acquired resistance (SAR) in plants.
- Case Study : In a study involving Nicotiana tabacum (tobacco), the application of 9,10-KODA (a derivative) led to the strong induction of pathogenesis-related genes, suggesting a role in enhancing plant immunity against pathogens .
Human Metabolism
In humans, this compound is recognized as a metabolite produced from the oxidation of unsaturated fatty acids by cytochrome P450 enzymes. Its presence in urine indicates its metabolic activity and potential implications for human health.
- Toxicological Insights : Studies have shown that doses of up to 250 mg/kg body weight did not adversely affect growth or organ health in animal models, indicating a relatively low toxicity profile .
Signaling Molecule in Oxylipin Pathways
The compound plays a crucial role in oxylipin biosynthesis pathways, which are vital for plant responses to environmental stresses. It is part of the broader category of jasmonate-like compounds that mediate stress responses.
| Compound | Role |
|---|---|
| 9,10-KODA | Induces systemic acquired resistance |
| 10-OPEA | Acts as a direct plant defense signal |
Industrial Applications
Due to its unique chemical structure and properties, this compound has potential applications in various industrial sectors including food additives and cosmetics. Its stability and reactivity make it suitable for formulations requiring emulsification or as a preservative.
Toxicity Studies
Toxicological evaluations have classified this compound as not classifiable regarding its carcinogenicity to humans (IARC Group 3). This classification stems from studies that did not demonstrate mutagenic effects in various test systems .
Pharmacological Potential
Emerging studies suggest that derivatives of this compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. For instance, investigations into its anti-inflammatory properties are ongoing, with preliminary results indicating potential benefits .
Propiedades
Fórmula molecular |
C18H28O3 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
8-[(3Z)-3-[(2Z,5Z)-octa-2,5-dienylidene]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13,17H,2,5-6,8-9,11-12,14-15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13- |
Clave InChI |
AAJODOMQIUQTFG-XAICKWAHSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C=C/1\C(O1)CCCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CC=C1C(O1)CCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















